molecular formula C19H21N3O B4852323 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea

Cat. No.: B4852323
M. Wt: 307.4 g/mol
InChI Key: XFTHAPQDWUFLCD-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N’-(4-methylphenyl)urea is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N’-(4-methylphenyl)urea typically involves the reaction of 5-methylindole with an appropriate ethylating agent to introduce the ethyl group at the nitrogen atom. This intermediate is then reacted with 4-methylphenyl isocyanate to form the final urea derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N’-(4-methylphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N’-(4-methylphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N’-(4-methylphenyl)urea involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis. Additionally, it may exhibit antimicrobial activity by disrupting the cell membrane integrity of pathogens .

Properties

IUPAC Name

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-13-3-6-16(7-4-13)22-19(23)20-10-9-15-12-21-18-8-5-14(2)11-17(15)18/h3-8,11-12,21H,9-10H2,1-2H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTHAPQDWUFLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCC2=CNC3=C2C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.